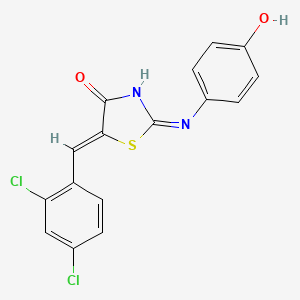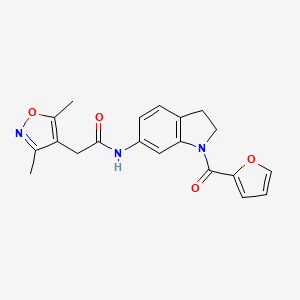
2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as DIAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIAA is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Crystal Structure and Biological Activity
Compounds with complex structures, including those with furan and indolin motifs, have been synthesized and characterized to understand their crystal structures and potential biological activities. For instance, the study of a compound with furan and pyrazol motifs revealed its moderate herbicidal and fungicidal activities. The crystallographic analysis provided insights into the molecular interactions that could influence the compound's biological effects (霍静倩 et al., 2016).
Enantioselective Synthesis
Chiral compounds with complex structures, including those containing oxazolyl and furanyl groups, have been synthesized using enantioselective methods. These syntheses are crucial for producing compounds with specific stereochemistry, which is often related to their biological activities. For example, the use of TADMAP-catalyzed carboxyl migration reactions has been demonstrated to synthesize chiral lactams and lactones containing quaternary asymmetric carbons, showcasing the potential for creating biologically active compounds with precise stereochemistry (S. Shaw et al., 2006).
Antimicrobial Agents
The synthesis and evaluation of novel compounds with acetamide derivatives, including those with indolin motifs, have shown promising antibacterial and antifungal activities. This suggests that compounds with similar structural features could be potential candidates for developing new antimicrobial agents. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited significant antimicrobial properties against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
Anti-Inflammatory Agents
Compounds with acetamide groups and indole derivatives have been synthesized and evaluated for their anti-inflammatory properties. These studies indicate the potential therapeutic applications of such compounds in treating inflammation-related conditions. The synthesis of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and their evaluation as anti-inflammatory agents provide a foundation for further exploration of related compounds (A. P. Nikalje et al., 2015).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-16(13(2)27-22-12)11-19(24)21-15-6-5-14-7-8-23(17(14)10-15)20(25)18-4-3-9-26-18/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKWFVGZAPWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2739527.png)
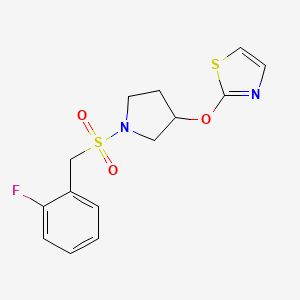
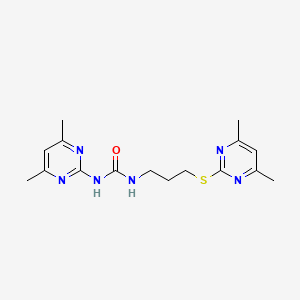

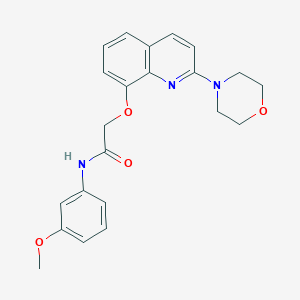
![[4-(3-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B2739535.png)
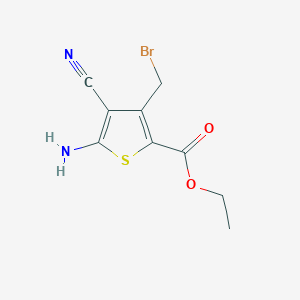
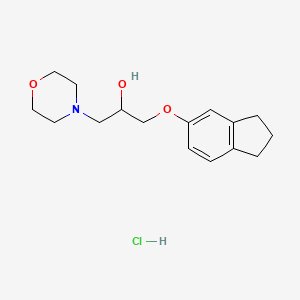

![2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)

![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2739544.png)
